4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
Beschreibung
This compound features a pyrazole core substituted at three positions:
- Position 1: A 2,2-difluoroethyl group (-CH2CF2), introducing electronegative fluorine atoms.
- Position 3: A carboxamide (-CONH-) linked to a 3-(diethylamino)propyl chain, enhancing solubility via the tertiary amine.
- Position 4: An amino group (-NH2), contributing to hydrogen-bonding interactions.
The molecular formula is C13H19F2N5O (average mass: ~327.33 g/mol). The difluoroethyl group improves metabolic stability, while the diethylamino-propyl side chain balances lipophilicity and aqueous solubility .
Eigenschaften
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2N5O/c1-3-19(4-2)7-5-6-17-13(21)12-10(16)8-20(18-12)9-11(14)15/h8,11H,3-7,9,16H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVAYNEDCYKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN(C=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, also referred to by its CAS number 2101199-50-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23F2N5O
- Molar Mass : 303.35 g/mol
- IUPAC Name : 4-amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
Pharmacological Profile
The compound exhibits a range of biological activities that are relevant in medicinal chemistry:
Anticancer Activity
Recent studies suggest that derivatives of pyrazole compounds, including 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, demonstrate significant anticancer properties. The mechanism is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For instance, in vitro assays have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could affect drug metabolism and pharmacokinetics.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cell Lines | Demonstrated significant inhibition of cell growth in breast and lung cancer cell lines with IC50 values indicating potent activity. |
| Enzyme Kinetics Study | Showed moderate inhibition of cytochrome P450 enzymes, suggesting potential for drug-drug interactions. |
| Neuroprotective Assay | Indicated potential neuroprotective effects in rodent models; further research needed to confirm efficacy. |
Metabolic Stability
The metabolic stability of 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has been assessed using human liver microsomes. Results indicated that the compound remains stable under metabolic conditions for extended periods, which is crucial for its therapeutic application.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Key Analogs :
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide () Molecular Formula: C13H20N6O (276.34 g/mol). Substituents:
- Position 1: Ethyl (-CH2CH3) instead of difluoroethyl.
- Position 5: Carboxamide linked to a 3-methylpyrazolylpropyl group.
- Properties :
- Lower metabolic stability due to lack of fluorine.
Ethyl 3-(aminocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate () Molecular Formula: C9H11F2N3O3 (259.20 g/mol). Substituents:
- Position 5: Carboxylate ester (-COOEt) instead of carboxamide.
- Properties :
- Higher solubility in aqueous media but prone to hydrolysis due to the ester group.
- Reduced stability compared to the target compound’s amide bond .
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide () Substituents:
- Position 4: A phenylsulfonylpropanoyl amino group. Properties:
- Enhanced electron-withdrawing effects from the sulfonyl group, altering electronic distribution.
- Bulky aromatic substituents may hinder membrane permeability .
Data Table: Comparative Analysis
*Abbreviations: pz = pyrazolyl; NEt2 = diethylamino.
Research Findings and Implications
- Metabolic Stability : The 2,2-difluoroethyl group in the target compound resists oxidative metabolism, a critical advantage over ethyl or unfluorinated analogs .
- Solubility: The diethylamino-propyl chain enhances water solubility at physiological pH via protonation, unlike the 3-methylpyrazolyl group in ’s compound, which increases lipophilicity .
- Electronic Effects : Fluorine’s electronegativity in the target compound may strengthen target binding through dipole interactions, whereas sulfonyl groups () introduce steric and electronic complexity .
Q & A
Q. What are the optimal synthetic routes for 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide?
The compound is synthesized via multi-step condensation reactions. A typical approach involves starting with a 1,5-diarylpyrazole core template, followed by functionalization of the amino and carboxamide groups. For example, the diethylamino propyl side chain can be introduced through nucleophilic substitution or amide coupling under anhydrous conditions using dimethylformamide (DMF) as a solvent . Key intermediates like 5-phenyl-1-pentanol or chlorophenyl derivatives are often used to construct the pyrazole backbone .
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, N-H bend at ~1600 cm⁻¹ for amines) .
- X-ray diffraction (XRD) : Determines crystallinity and confirms monoclinic system parameters (e.g., unit cell dimensions reported in related pyrazole derivatives) .
- TEM : Assesses particle size and morphology, particularly for nanoformulated derivatives .
- NMR spectroscopy : Resolves substituent positions (e.g., diethylamino propyl protons at δ 2.5–3.0 ppm) .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
Use in vitro enzyme inhibition assays (e.g., FAAH modulation as described for structurally similar carboxamides) . Target engagement can be confirmed via competitive binding assays with radiolabeled ligands (e.g., SR141716 analogs) . Dose-response curves (IC₅₀ calculations) and selectivity profiling against related enzymes (e.g., COX-2, CYP450 isoforms) are essential to establish specificity .
Advanced Research Questions
Q. What computational strategies predict the compound's binding mode to FAAH or other targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with FAAH's catalytic triad (Ser241, Ser217, Lys142). Key residues for hydrogen bonding include the carboxamide oxygen and pyrazole nitrogen atoms. Free energy perturbation (FEP) calculations refine binding affinity predictions . Comparative studies with O-1302 analogs highlight the role of difluoroethyl groups in enhancing hydrophobic interactions .
Q. How should contradictory data on biological activity between studies be resolved?
- Replicate assays : Ensure consistency in buffer conditions (e.g., pH 7.4 for FAAH assays) .
- Orthogonal methods : Pair enzymatic assays with cellular models (e.g., HEK293 cells overexpressing FAAH) .
- Batch variability : Quantify impurities (e.g., residual solvents via GC-MS) and confirm purity >95% using HPLC with UV detection at 254 nm .
Q. What methodologies assess the compound's metabolic stability and toxicity profile?
- CYP450 inhibition assays : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG channel binding : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Substituent variation : Replace the difluoroethyl group with trifluoroethyl or cyclopropyl analogs to modulate lipophilicity (logP) .
- Amino group modifications : Introduce methyl or acetyl groups to enhance metabolic stability .
- Pharmacophore mapping : Overlay energy-minimized conformers with active analogs to identify critical hydrogen-bonding motifs .
Q. What experimental designs address stability challenges under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions, followed by HPLC stability monitoring .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most pyrazole carboxamides) .
- Lyophilization : Stabilize aqueous formulations by removing hydrolytic water .
Q. How can X-ray crystallography resolve ambiguities in the compound's 3D conformation?
Crystallize the compound in a mixture of DCM/methanol (3:1 v/v) at 4°C. Monoclinic crystals (space group P2₁/c) typically form within 72 hours. Refine diffraction data (Mo-Kα radiation, λ = 0.71073 Å) using SHELX-97 to resolve torsional angles between the pyrazole ring and diethylamino propyl chain .
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